Barminomycin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barminomycin II is a natural product that belongs to the family of glycopeptide antibiotics, which are widely used in the treatment of bacterial infections. Barminomycin II was first isolated from the fermentation broth of Streptomyces hygroscopicus var. barbatus in 1980. Since then, it has been extensively studied for its potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Barminomycin II, recognized for its potent antitumor properties, features a unique eight-membered azomethine or carbinolamine structure. The synthesis of a derivative, 3″-Dehydro-4-O-methylbarminomycin II, has been achieved, highlighting the compound's structural and biogenetic significance (Ikeda, Ajito, Kondo, & Takeuchi, 1990).
Antitumor Activity and DNA Interaction
- Barminomycin exhibits exceptional antitumor activity, being 1,000 times more cytotoxic than doxorubicin, another anthracycline. This potency is attributed to its ability to rapidly form adducts with DNA, selectively reacting with guanine residues and showing a preference for 5'-GC-3' sequences. The drug's imine form, resembling an activated form of other anthracyclines, contributes significantly to its cytotoxicity (Kimura et al., 2010).
Selective Transcriptional Blockage
- Studies using in vitro transcription assays reveal that barminomycin causes selective blockages in transcription, particularly at 5'-GC sequences. This specificity, along with the formation of functional interstrand crosslinks with DNA, is comparable to adriamycin's interaction with DNA, albeit without the need for prior activation (Perrin, Cullinane, Kimura, & Phillips, 1999).
Structural Requirements for DNA Adduct Formation
- Research on various anthracyclines, including barminomycin, has explored their interaction with DNA. Barminomycin's structural elements, particularly its eight-membered ring, play a crucial role in the formation of stable and selective DNA adducts, offering insights into the drug's mechanism of action and potential for development into more effective anticancer agents (Cutts, Parker, Swift, Kimura, & Phillips, 2000).
Detection and Monitoring of DNA Adducts
- The detection of barminomycin-DNA adducts using real-time PCR has been achieved, even at low drug concentrations. This method offers potential for rapid and efficient monitoring of drug-DNA adduct levels in patients undergoing treatment with anthracyclines, aiding in dosage optimization and early resistance detection (Spencer, Cutts, Kimura, Gray, & Phillips, 2003).
Comparison with Other Anthracyclines
- Barminomycin's efficacy has been compared to other anthracyclines in clinical settings, revealing its distinctive potency and interaction with DNA. Its unique structural features and mechanism of action differentiate it from other compounds in its class and suggest avenues for the development of novel anticancer drugs (Rozencweig et al., 2004).
Potential as a Pre-activated Analogue of Adriamycin
- Barminomycin functions as a potent, pre-activated analogue of Adriamycin, forming DNA adducts without requiring activation. This characteristic, along with its rapid reaction with DNA and exceptional cytotoxicity, underscores its potential in the development of more effective cancer therapies (Moufarij, Cutts, Neumann, Kimura, & Phillips, 2001).
Propiedades
Número CAS |
108089-33-4 |
---|---|
Nombre del producto |
Barminomycin II |
Fórmula molecular |
C33H39NO13 |
Peso molecular |
657.7 g/mol |
Nombre IUPAC |
9-acetyl-4,6,9,11-tetrahydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H39NO13/c1-12(35)8-21-45-14(3)32(42)34-18-9-22(44-13(2)31(18)47-21)46-20-11-33(43,15(4)36)10-17-24(20)30(41)26-25(28(17)39)27(38)16-6-5-7-19(37)23(16)29(26)40/h5-7,12-14,18,20-22,31-32,34-35,37,39,41-43H,8-11H2,1-4H3 |
Clave InChI |
AEGZAZQDUFJYDZ-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O |
SMILES canónico |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O |
Sinónimos |
barminomycin II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.